Cas no 2171879-04-0 (1-3-(5-aminopiperidin-3-yl)phenylethan-1-one)

1-3-(5-aminopiperidin-3-yl)phenylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-3-(5-aminopiperidin-3-yl)phenylethan-1-one
- 1-[3-(5-aminopiperidin-3-yl)phenyl]ethan-1-one
- EN300-1477194
- 2171879-04-0
-
- インチ: 1S/C13H18N2O/c1-9(16)10-3-2-4-11(5-10)12-6-13(14)8-15-7-12/h2-5,12-13,15H,6-8,14H2,1H3
- InChIKey: IPXBMZFTKIKXKY-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1=CC=CC(=C1)C1CNCC(C1)N
計算された属性
- せいみつぶんしりょう: 218.141913202g/mol
- どういたいしつりょう: 218.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 254
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
1-3-(5-aminopiperidin-3-yl)phenylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1477194-5000mg |
1-[3-(5-aminopiperidin-3-yl)phenyl]ethan-1-one |
2171879-04-0 | 5000mg |
$3520.0 | 2023-09-28 | ||
Enamine | EN300-1477194-1000mg |
1-[3-(5-aminopiperidin-3-yl)phenyl]ethan-1-one |
2171879-04-0 | 1000mg |
$1214.0 | 2023-09-28 | ||
Enamine | EN300-1477194-10000mg |
1-[3-(5-aminopiperidin-3-yl)phenyl]ethan-1-one |
2171879-04-0 | 10000mg |
$5221.0 | 2023-09-28 | ||
Enamine | EN300-1477194-250mg |
1-[3-(5-aminopiperidin-3-yl)phenyl]ethan-1-one |
2171879-04-0 | 250mg |
$1117.0 | 2023-09-28 | ||
Enamine | EN300-1477194-0.5g |
1-[3-(5-aminopiperidin-3-yl)phenyl]ethan-1-one |
2171879-04-0 | 0.5g |
$1165.0 | 2023-06-06 | ||
Enamine | EN300-1477194-0.05g |
1-[3-(5-aminopiperidin-3-yl)phenyl]ethan-1-one |
2171879-04-0 | 0.05g |
$1020.0 | 2023-06-06 | ||
Enamine | EN300-1477194-5.0g |
1-[3-(5-aminopiperidin-3-yl)phenyl]ethan-1-one |
2171879-04-0 | 5g |
$3520.0 | 2023-06-06 | ||
Enamine | EN300-1477194-500mg |
1-[3-(5-aminopiperidin-3-yl)phenyl]ethan-1-one |
2171879-04-0 | 500mg |
$1165.0 | 2023-09-28 | ||
Enamine | EN300-1477194-50mg |
1-[3-(5-aminopiperidin-3-yl)phenyl]ethan-1-one |
2171879-04-0 | 50mg |
$1020.0 | 2023-09-28 | ||
Enamine | EN300-1477194-0.25g |
1-[3-(5-aminopiperidin-3-yl)phenyl]ethan-1-one |
2171879-04-0 | 0.25g |
$1117.0 | 2023-06-06 |
1-3-(5-aminopiperidin-3-yl)phenylethan-1-one 関連文献
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
1-3-(5-aminopiperidin-3-yl)phenylethan-1-oneに関する追加情報
Introduction to 1-3-(5-aminopiperidin-3-yl)phenylethan-1-one (CAS No. 2171879-04-0) and Its Emerging Applications in Chemical Biology
1-3-(5-aminopiperidin-3-yl)phenylethan-1-one, identified by its Chemical Abstracts Service (CAS) number 2171879-04-0, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and drug discovery. This molecule, featuring a phenyl ring linked to an amine-substituted piperidine moiety via an ethanone bridge, exhibits a unique combination of pharmacophoric elements that make it a promising candidate for further exploration in medicinal chemistry. The presence of both aromatic and heterocyclic components in its framework suggests potential interactions with biological targets, making it a valuable scaffold for the development of novel therapeutic agents.
The aminopiperidine moiety, specifically located at the 5-position of the piperidine ring, is a well-documented pharmacophore in drug design. Piperidine derivatives are widely recognized for their ability to modulate various biological pathways, including G protein-coupled receptors (GPCRs), kinases, and other enzymes. The introduction of an amine group at the 5-position further enhances the compound's versatility, allowing for additional functionalization and interaction with biological systems. This structural feature positions 1-3-(5-aminopiperidin-3-yl)phenylethan-1-one as a versatile building block for the synthesis of more complex molecules with tailored biological activities.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with target proteins. Studies have indicated that the phenyl ring and the ethanone group in 1-3-(5-aminopiperidin-3-yl)phenylethan-1-one can engage in hydrophobic and hydrogen bonding interactions with key residues in protein binding pockets. This has opened up new avenues for designing molecules that can selectively inhibit or activate specific biological pathways. For instance, computational studies have suggested that this compound may interact with enzymes involved in metabolic disorders, making it a potential lead compound for further optimization towards therapeutic applications.
The ethanone bridge connecting the phenyl ring and the piperidine moiety serves as a critical structural element that influences the conformational flexibility of the molecule. This flexibility can be exploited to fine-tune the pharmacokinetic properties of derivatives derived from this scaffold, such as solubility, metabolic stability, and bioavailability. The ability to modulate these properties is essential for developing drug candidates that can effectively reach their target sites within the body. Additionally, the presence of multiple functional groups provides opportunities for derivatization through various chemical reactions, allowing chemists to explore a wide range of structural modifications.
In light of these attributes, 1-3-(5-aminopiperidin-3-yl)phenylethan-1-one has been investigated in several preclinical studies aimed at identifying novel therapeutic interventions. One notable area of interest is its potential role in modulating central nervous system (CNS) disorders. The piperidine scaffold is known to interact with receptors and transporters involved in neurotransmission, making it a viable candidate for drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases. Preliminary studies have shown that derivatives of this compound exhibit promising effects on key neurotransmitter systems without significant side effects.
Another emerging field where 1-3-(5-aminopiperidin-3-yl)phenylethan-1-one shows promise is in oncology research. The ability of this molecule to interact with both extracellular signaling molecules and intracellular enzymes suggests its potential utility in disrupting cancer cell growth pathways. Researchers have hypothesized that by targeting specific kinases or transcription factors involved in tumor progression, this compound could inhibit cancer cell proliferation and induce apoptosis. While further research is needed to validate these hypotheses, the preliminary findings are encouraging and warrant deeper investigation into its oncological potential.
The synthesis of 1-3-(5-aminopiperidin-3-yl)phenylethan-1-one involves multi-step organic reactions that highlight its synthetic accessibility. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the ethanone core. Subsequent functionalization steps introduce the amine group into the piperidine ring and attach it to the phenyl moiety through nucleophilic substitution or other coupling reactions. Advances in synthetic methodologies have made it possible to produce this compound with high purity and yield, facilitating its use in downstream applications such as lead optimization and preclinical testing.
The chemical stability of 1-3-(5-amino-piperidin)-3-yphenylethanone is another critical factor that influences its suitability for pharmaceutical development. Studies have demonstrated that under appropriate storage conditions, this compound remains stable over prolonged periods without significant degradation. This stability is essential for ensuring consistent quality throughout the drug development process, from laboratory-scale synthesis to large-scale production. Additionally, efforts have been made to optimize synthetic routes to minimize impurities that could potentially affect its efficacy or safety profile.
The growing interest in 1-(5-amino-piperidin)-3-yphenylethanone derivatives has spurred innovation in drug discovery technologies. High-throughput screening (HTS) methods have been employed to rapidly assess the biological activity of numerous derivatives derived from this scaffold. These screens have identified several promising candidates with enhanced potency and selectivity compared to parent compounds like 2171879_04_0 itself. Furthermore, structure-based drug design approaches leveraging crystallographic data from protein targets have allowed researchers to rationally modify key pharmacophoric elements within this molecule series.
The future prospects for 2171879_04_0 are promising as ongoing research continues to uncover new applications for this versatile scaffold. Efforts are underway to explore its potential in treating inflammatory diseases by targeting inflammatory cytokines or enzymes involved in immune responses. Additionally, studies are being conducted to evaluate its efficacy against emerging infectious diseases caused by resistant pathogens or novel viruses where traditional treatments may be less effective.
In conclusion, 2171879_04_0 represents an exciting opportunity for medicinal chemists seeking innovative solutions for unmet medical needs across multiple therapeutic areas including CNS disorders, cancer, inflammatory diseases,and infectious diseases . With further refinement through computational modeling, synthetic optimization,and rigorous preclinical testing ,this compound has strong potential not only as an active pharmaceutical ingredient but also as a foundation upon which more advanced drug candidates will be developed . As research progresses ,we anticipate seeing increasingly sophisticated derivatives emerge from laboratories worldwide ,each bringing us closer toward addressing some today's most pressing health challenges .
2171879-04-0 (1-3-(5-aminopiperidin-3-yl)phenylethan-1-one) 関連製品
- 1805126-79-7(3-Amino-4-bromo-2-(trifluoromethoxy)benzyl bromide)
- 946318-12-3(3,4-dimethyl-N-{4-6-(4-methylpiperidin-1-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)
- 340816-68-4(2-(benzylsulfanyl)-6-methylpyridine-3-carbonitrile)
- 899738-31-9(methyl 2-{7-tert-butyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-1,3oxazolo3,2-gpurin-3-yl}acetate)
- 2138178-96-6(5-(4-bromophenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 1804730-04-8(4-Cyano-6-(difluoromethyl)-2-iodo-3-methylpyridine)
- 23586-93-8(Pyridine, 3-fluoro-5-(methoxymethyl)-)
- 724742-88-5(Imidazo[1,2-a]pyridine,2-(4-bromophenyl)-6-(trifluoromethyl)-)
- 1522772-57-1(2-Quinolinecarboxylic acid, 4,7-dimethyl-)
- 1342213-17-5(5-(2-methylbutan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)



